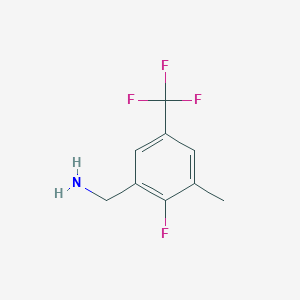
2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H9F4N It is a fluorinated benzylamine derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzylamine precursor. For example, a synthetic route may involve the following steps:
Starting Material: Begin with a compound such as 2-fluoro-3-methylbenzylamine.
Fluorination: Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a solvent like tetrahydrofuran (THF) at low temperatures (e.g., -80°C to -75°C) to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, influencing pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzylamine: Similar structure but lacks the methyl group.
3-Fluoro-5-(trifluoromethyl)benzylamine: Differently positioned fluoro and trifluoromethyl groups.
2-Fluoro-3-methyl-4-(trifluoromethyl)benzylamine: Similar structure with a different position of the trifluoromethyl group.
Uniqueness
2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
Eigenschaften
Molekularformel |
C9H9F4N |
|---|---|
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,4,14H2,1H3 |
InChI-Schlüssel |
IKVZGNNVBHLLME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



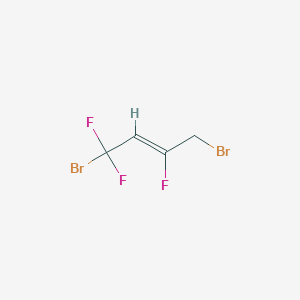
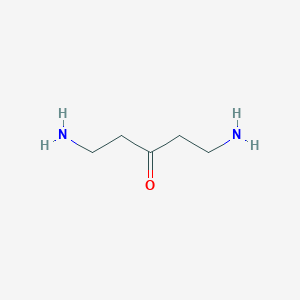
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
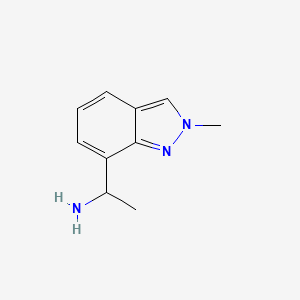
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
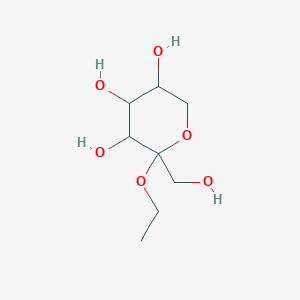
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)

![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)


